(5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Overview
Description
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in water.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Ammonia or amines in ethanol or methanol, often with a catalyst like copper(I) iodide (CuI).
Major Products Formed
Oxidation: 5-Bromo-2-(trifluoromethoxy)benzaldehyde or 5-Bromo-2-(trifluoromethoxy)benzoic acid.
Reduction: 2-(Trifluoromethoxy)phenylmethanol.
Substitution: 5-Amino-2-(trifluoromethoxy)phenylmethanol.
Scientific Research Applications
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethoxy)phenylboronic acid
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Uniqueness
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is unique due to the combination of its bromine, trifluoromethoxy, and methanol groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
[5-bromo-2-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJMORZJWISOPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676441 | |
Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685126-86-7 | |
Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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